![molecular formula C20H16FN5O2 B2739985 3-(4-fluorophenyl)-1-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1226428-76-7](/img/structure/B2739985.png)
3-(4-fluorophenyl)-1-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-1-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H16FN5O2 and its molecular weight is 377.379. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oncology Research
This compound is of interest in oncology due to its potential role in inhibiting the enzyme PARP (Poly ADP-ribose polymerase). PARP plays a crucial role in DNA repair and cell death, and inhibitors of this enzyme can enhance the efficacy of chemotherapy and radiation therapy in cancer treatment . Research into this compound could lead to new treatments for various cancers by exploiting the vulnerability of cancer cells to DNA damage.
Pharmacology
In pharmacology, the compound’s ability to interact with PARP also suggests its use in developing drugs that can modulate the activity of this enzyme. This modulation has implications not only in cancer therapy but also in conditions related to DNA repair deficiencies, such as certain neurodegenerative diseases .
Biochemistry
Biochemists study this compound for its role in the formation of poly (ADP-ribose) chains within the cellular nucleus. Understanding this process is vital for insights into the regulation of gene expression, chromosome structure, and the cellular response to stress .
Medicinal Chemistry
The compound’s structure is key for medicinal chemists who are working on synthesizing new derivatives with improved pharmacokinetic properties. These derivatives could have better solubility, stability, or bioavailability, which are critical factors in drug development .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a valuable starting point for the synthesis of a wide range of pharmaceutical agents .
Molecular Biology
In molecular biology, the compound can be used to study the PARP’s role in processes like DNA base excision repair, cell division, and apoptosis. This research can provide deeper understanding of cellular mechanisms and lead to the development of gene therapies .
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-26-18(10-16(25-26)12-6-8-13(21)9-7-12)20(28)22-11-17-14-4-2-3-5-15(14)19(27)24-23-17/h2-10H,11H2,1H3,(H,22,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOGBIHSDYHYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 49671344 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.